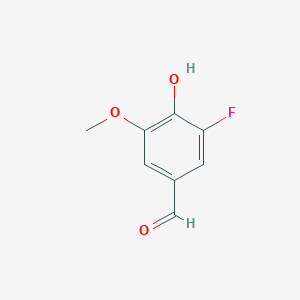

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-fluoro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGOFUKAJDPHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344640 | |

| Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79418-78-3 | |

| Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-fluorovanillin, is a fluorinated aromatic aldehyde. It belongs to the class of substituted benzaldehydes, which are pivotal scaffolds in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—aldehyde, hydroxyl, and methoxy—along with a fluorine atom, imparts unique electronic properties and reactivity to the molecule. This makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substitution is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.

This document provides a comprehensive overview of the known chemical properties, experimental protocols, and safety information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. All quantitative data has been compiled from verified sources.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Name | 5-Fluorovanillin[1] |

| CAS Number | 79418-78-3[1] |

| Molecular Formula | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [1] |

| InChI | InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3[1] |

| InChIKey | OOGOFUKAJDPHDJ-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C(=CC(=C1)C=O)F)O[1] |

Physical and Spectroscopic Data

| Property | Value / Description |

| Physical State | Pale brown solid / powder[2] |

| Melting Point | 114-118 °C |

| Boiling Point | Data not available |

| pKa | Data not available |

| Solubility | Data not available |

| Mass Spectrometry | GC-MS data available, with major peaks at m/z 170 and 169 corresponding to the molecular ion and [M-H]⁺ respectively[1]. |

| IR Spectroscopy | Vapor phase IR spectra are available for reference[1]. Key stretches are expected for O-H, aromatic C-H, C=O (aldehyde), and C-F bonds. |

| NMR Spectroscopy | ¹⁹F NMR data has been reported[1]. ¹H and ¹³C NMR data would show characteristic shifts for aldehyde, aromatic, and methoxy groups. |

Synthesis and Reactivity

The compound exhibits reactivity characteristic of its functional groups:

-

Aldehyde Group : Can undergo oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions with amines to form Schiff bases[2].

-

Hydroxyl Group : Can be alkylated or acylated.

-

Aromatic Ring : The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, while the fluorine atom acts as a deactivator.

-

Methoxy Group : Can be cleaved to a hydroxyl group using strong demethylating agents like boron tribromide (BBr₃)[2]. This reaction is particularly useful for creating polyhydroxylated derivatives.

Experimental Protocols

A key reaction involving this compound is the demethylation to form 3-fluoro-4,5-dihydroxybenzaldehyde. This protocol highlights its utility as a precursor to catechol-like structures.

Demethylation of this compound

This protocol describes the cleavage of the methoxy ether to yield a second hydroxyl group using boron tribromide.

Objective: To synthesize 3-fluoro-4,5-dihydroxybenzaldehyde.

Reagents and Materials:

-

This compound (1.35 g, 7.94 mmol)

-

Boron tribromide (BBr₃) (1.5 mL, 16 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

Ice water

-

Nitrogen gas supply

-

Round-bottom flask with stirring bar

-

Septa and needles

-

Low-temperature bath (e.g., acetone/dry ice)

Procedure:

-

Suspend this compound (1.35 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.[3]

-

Cool the suspension to -78 °C using a dry ice/acetone bath.[3]

-

Add boron tribromide (1.5 mL) dropwise to the cooled, stirring suspension.[3]

-

After the addition is complete, allow the mixture to warm to -30 °C and continue stirring at this temperature for 5 hours.[3]

-

Quench the reaction by carefully pouring the mixture into ice water.[3]

-

A solid precipitate will form. Collect the solid product by filtration.

-

Wash the collected solid with dichloromethane to remove any remaining impurities.[3]

-

The resulting product, 3-fluoro-4,5-dihydroxybenzaldehyde, can be dried and used in subsequent steps. The reported yield for this procedure is 89% (1.1 g).[3]

Visualizations of Experimental and Logical Workflows

The following diagrams, generated using DOT language, illustrate key processes related to the use of this compound.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in organic synthesis. While direct biological applications of the compound itself are not widely reported, its derivatives are of significant interest. Research on structurally similar compounds, such as 3-fluoro-4-hydroxybenzaldehyde, has shown that they can be used to synthesize:

-

Curcuminoid Analogs : Through aldol condensation with ketones, these analogs have demonstrated cytotoxicity against human ovarian cancer cell lines.[4]

-

Hydrazone Derivatives : Formed via condensation with phenylhydrazine derivatives, these molecules have shown potent inhibitory activity against macrophage migration, indicating anti-inflammatory potential.[4]

-

Caffeic Acid Phenethyl Amide (CAPA) Analogs : Synthesized via the Wittig reaction, these compounds exhibit cytoprotective activity against peroxides.[4]

The structural elements of this compound suggest its derivatives may possess antioxidant and antimicrobial properties, making it a valuable starting material for exploring new therapeutic agents[2].

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Precautionary Measures

-

Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

-

Response :

-

IF ON SKIN: Wash with plenty of water.[1]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If irritation persists for skin or eyes, or if you feel unwell, seek medical advice.

-

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a synthetically versatile fluorinated building block with significant potential for applications in drug discovery and materials science. Its well-defined physical properties and predictable reactivity make it a reliable precursor for creating more complex molecules with desirable biological activities, including anti-cancer and anti-inflammatory properties. Proper adherence to safety and handling protocols is essential when working with this compound. Further research into its synthesis and the biological evaluation of its derivatives will continue to define its role in modern chemical science.

References

In-Depth Structural Analysis and Characterization of 5-Fluorovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Fluorovanillin, a fluorinated analog of vanillin. The introduction of a fluorine atom into the vanillin scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug design. This document details the key analytical data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of 5-Fluorovanillin are crucial for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Melting Point | 133-134 °C |

| Appearance | White crystalline solid |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 5-Fluorovanillin. The following sections provide detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

-

Solvent: CDCl₃

-

Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.83 | s | 1H | Aldehyde (-CHO) |

| 7.50 | d, J=1.8 Hz | 1H | Aromatic (H-6) |

| 7.20 | d, J=1.8 Hz | 1H | Aromatic (H-2) |

| 6.30 | br s | 1H | Hydroxyl (-OH) |

| 3.98 | s | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon NMR)

-

Solvent: CDCl₃

-

Frequency: 75 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 190.0 | Aldehyde Carbonyl (C=O) |

| 152.5 | Aromatic (C-4) |

| 148.0 | Aromatic (C-3) |

| 142.0 (d, J=245 Hz) | Aromatic (C-5, C-F) |

| 128.0 | Aromatic (C-1) |

| 115.0 (d, J=18 Hz) | Aromatic (C-6) |

| 110.0 (d, J=5 Hz) | Aromatic (C-2) |

| 56.5 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 5-Fluorovanillin.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | O-H stretch (Phenolic) |

| 2920, 2850 | Medium | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Aldehyde) |

| 1600, 1500 | Strong | C=C stretch (Aromatic) |

| 1270 | Strong | C-O stretch (Ether) |

| 1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 170 | 100 | [M]⁺ (Molecular Ion) |

| 169 | 90 | [M-H]⁺ |

| 141 | 40 | [M-CHO]⁺ |

| 113 | 30 | [M-CHO-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-Fluorovanillin

The synthesis of 5-Fluorovanillin can be achieved via electrophilic fluorination of vanillin.

Materials:

-

Vanillin

-

Selectfluor™

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve vanillin (1 equivalent) in anhydrous acetonitrile.

-

Add Selectfluor™ (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Fluorovanillin as a white crystalline solid.

Caption: Synthetic workflow for 5-Fluorovanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-Fluorovanillin in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A 300 MHz NMR spectrometer.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by grinding a small amount of 5-Fluorovanillin with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol

Sample Preparation:

-

Dissolve a small amount of 5-Fluorovanillin in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Set the electron energy to 70 eV for standard EI fragmentation.

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, a significant aryl fluorinated building block in chemical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its application in experimental settings, ensuring appropriate handling and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 114-118 °C | |

| Appearance | Brown solid | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Fluorovanillin | [1] |

| CAS Number | 79418-78-3 | [1] |

| InChI | 1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | [1] |

| InChIKey | OOGOFUKAJDPHDJ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C(=CC(=C1)C=O)F)O | [1] |

Spectral Information

Spectral data is essential for the structural elucidation and purity assessment of this compound. The available mass spectrometry and infrared spectroscopy data are presented below.

| Spectral Data Type | Key Information | Source(s) |

| Mass Spectrometry (GC-MS) | NIST Number: 125949, Top Peak (m/z): 170, 2nd Highest (m/z): 169, 3rd Highest (m/z): 63 | [1] |

| Infrared (IR) Spectrum | Vapor Phase IR Spectra available. | [1] |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Mentioned as available in SpringerMaterials. | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain, standard analytical methods are employed. Below is a generalized workflow for the characterization of a solid organic compound like this compound.

Methodologies:

-

Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated from other components in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio to produce a mass spectrum.

-

Infrared (IR) Spectroscopy: A sample of the compound is exposed to infrared radiation. The absorption of radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds and functional groups within the molecule, providing a characteristic IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for complete structural elucidation. The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field.

Logical Relationships in Synthesis

This compound is a versatile building block in organic synthesis. For instance, it is utilized in the synthesis of curcuminoid analogs and hydrazone derivatives, which have been investigated for their potential biological activities.[4] The following diagram illustrates a general synthetic pathway.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, registered under CAS number 79418-78-3. This compound is a fluorinated aromatic aldehyde that serves as a valuable building block in organic synthesis and has garnered interest for its potential therapeutic applications. This document is intended to be a resource for researchers and professionals engaged in drug discovery and development, providing key data and methodologies to facilitate further investigation.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 79418-78-3 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Pale brown solid | - |

| Melting Point | 114 - 118 °C | |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

| Predicted pKa | 6.54 ± 0.23 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of key properties of this compound are presented below.

Synthesis of this compound

A common synthetic route to obtain this compound involves the demethylation of a precursor. The following protocol is adapted from established procedures.[4]

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Boron tribromide (BBr₃) solution (1 M in dichloromethane)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a suitable reaction vessel, mix 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) with dichloromethane.

-

Cool the mixture in an ice bath.

-

Add boron tribromide solution (19.5 mmol) to the reaction mixture and stir for 24 hours under ice bath conditions.

-

After the reaction is complete, add an excess of anhydrous methanol to the system.

-

Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.

-

Dissolve the solid residue in ethyl acetate.

-

Wash the organic phase with water (3 x 100 ml).

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the organic solvent by concentration under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl ether (8:2) eluent system to yield pure 3-fluoro-4-hydroxybenzaldehyde.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Determination of Antimicrobial Activity (Disk Diffusion Method)

The antimicrobial potential of this compound and its derivatives can be assessed using the disk diffusion method.[5]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Bacillus cereus - Gram-positive, Escherichia coli - Gram-negative)

-

Fungal and Yeast strains (e.g., Aspergillus niger, Saccharomyces cerevisiae)

-

Reference antibiotics (e.g., Gentamicin, Ampicillin)

-

Sterile Whatman No. 1 filter paper disks (5 mm diameter)

-

Agar plates

-

Broth culture of test microorganisms

-

Incubator

Procedure:

-

Sterilize Whatman No. 1 filter paper disks by autoclaving at 121°C for 15 minutes.

-

Impregnate the sterile disks with the test compound at a known concentration (e.g., 600 μ g/disk ).

-

Prepare agar plates and uniformly inoculate the surface with the broth culture of the test microorganisms.

-

Place the impregnated disks on the surface of the inoculated agar plates, ensuring they are suitably spaced.

-

Incubate the plates at 5°C for 1 hour to allow for good diffusion of the compound.

-

Transfer the plates to an incubator set at 37°C for 24 hours for bacteria, and at 28°C for 72 hours for yeast and fungi.

-

Measure the diameter of the inhibition zones around the disks. The size of the zone indicates the antimicrobial activity.

Diagram of Antimicrobial Activity Assay Workflow:

Caption: Workflow for the disk diffusion antimicrobial assay.

Biological Activity and Potential Applications

This compound and its derivatives have shown promise in several areas of biological research.

-

Antimicrobial and Anti-inflammatory Properties: Derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

-

Antioxidant Properties: The structural features of this compound suggest it may possess antioxidant capabilities.

-

Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, such as dyes and agrochemicals. For instance, it has been used in the synthesis of chalcones and curcumins, which are investigated for their pharmaceutical applications.[6]

-

Research Chemical: Due to its unique combination of functional groups, it is utilized in studies investigating structure-activity relationships.

Conclusion

This compound (CAS 79418-78-3) is a versatile chemical compound with a range of interesting physicochemical properties and potential biological activities. This guide has provided a summary of its key data, detailed experimental protocols for its synthesis and antimicrobial testing, and an overview of its potential applications. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Fluorovanillin (3-Fluoro-4-hydroxy-5-methoxybenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluorovanillin, chemically known as 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in research and drug development, with a focus on its potential biological activities. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and organic synthesis.

Chemical Identity and Properties

5-Fluorovanillin, a fluorinated analog of the well-known flavoring agent vanillin, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability and binding affinity to biological targets.

Table 1: Chemical and Physical Properties of 5-Fluorovanillin

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Fluorovanillin | [1] |

| CAS Number | 79418-78-3 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 114-118 °C | [2][3] |

| InChI Key | OOGOFUKAJDPHDJ-UHFFFAOYSA-N | [1] |

| SMILES | COc1cc(C=O)cc(F)c1O | [2] |

Spectroscopic Data

The structural elucidation of 5-Fluorovanillin is confirmed through various spectroscopic techniques. Below is a summary of available data.

Table 2: Spectroscopic Data for 5-Fluorovanillin

| Technique | Data Highlights | Reference |

| ¹H NMR | Data for the related compound 3-Fluoro-4-methoxybenzaldehyde shows characteristic aromatic and aldehyde proton signals. | [4] |

| ¹³C NMR | For the related 3-Fluoro-4-methoxybenzaldehyde, characteristic peaks for carbonyl, aromatic, and methoxy carbons are observed. | [3] |

| IR Spectroscopy | The IR spectrum of the related 3-Fluoro-4-methoxybenzaldehyde shows characteristic peaks for hydroxyl, carbonyl, and C-F stretching vibrations. | [5] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak consistent with the molecular weight. | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Fluorovanillin and its derivatives is of significant interest for creating novel chemical entities. While a specific, detailed protocol for 5-Fluorovanillin was not found in the immediate search, a reliable synthetic route can be inferred from the synthesis of closely related compounds. A common strategy involves the fluorination of a vanillin precursor.

General Synthetic Approach: Electrophilic Fluorination

A plausible route to 5-Fluorovanillin involves the direct electrophilic fluorination of vanillin or a protected vanillin derivative.

Caption: General workflow for the synthesis of 5-Fluorovanillin.

Experimental Protocol: Synthesis of 3-fluoro-4,5-dihydroxybenzaldehyde from 5-Fluorovanillin

This protocol demonstrates a reaction starting with 5-Fluorovanillin, indicating its utility as a synthetic intermediate.

Procedure:

-

Suspend this compound (1.35 g, 7.94 mmol) in dichloromethane (100 mL).[6]

-

Cool the suspension to -78 °C under a nitrogen atmosphere.[6]

-

Add boron tribromide (1.5 mL, 16 mmol) dropwise to the cooled suspension.[6]

-

After the addition is complete, warm the reaction mixture to -30 °C and stir for 5 hours.[6]

-

Pour the reaction mixture into ice water.[6]

-

Collect the resulting precipitated solid by filtration.[6]

-

Wash the solid with dichloromethane to yield 3-fluoro-4,5-dihydroxy-benzaldehyde (1.1 g, 89% yield).[6]

Applications in Drug Discovery and Biological Activity

Fluorinated benzaldehydes are valuable precursors in the synthesis of biologically active molecules. The presence of the fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Potential Antimicrobial and Anti-inflammatory Agent

Derivatives of fluorinated benzaldehydes have shown promise as both antimicrobial and anti-inflammatory agents. For instance, hydrazone derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde have demonstrated potent inhibitory activity against macrophage migration, a key process in inflammation.[7] Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde (vanillin) have also exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8]

Intermediate for Bioactive Compounds

5-Fluorovanillin serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be used to synthesize curcuminoid analogs, which have been investigated for their anticancer properties.[7]

Potential Modulation of Signaling Pathways

Benzaldehyde derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways. For example, a novel benzaldehyde isolated from a coral-derived fungus demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells.[9] This suggests a potential mechanism of action for 5-Fluorovanillin and its derivatives that warrants further investigation.

Caption: Potential inhibitory effect of 5-Fluorovanillin on the MAPK signaling pathway.

Conclusion

5-Fluorovanillin (this compound) is a fluorinated aromatic aldehyde with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique combination of functional groups makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs. Further research into its biological activities, particularly its potential anti-inflammatory and antimicrobial properties, and the elucidation of its mechanisms of action, including its effects on cellular signaling pathways, are warranted. This guide provides a foundational resource for researchers and scientists working with this promising compound.

References

- 1. This compound | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 79418-78-3 [sigmaaldrich.com]

- 3. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]

- 5. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-fluoro-4,5-dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-fluorovanillin, is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry and drug development. Its structural similarity to vanillin, combined with the presence of a fluorine atom, imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a compilation of its quantitative data. Furthermore, this guide explores the potential applications of this compound in drug discovery, drawing parallels with the known biological activities of related vanillin derivatives.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged as a subject of interest more recently in the context of creating libraries of fluorinated analogues of bioactive natural products. Its CAS number is 79418-78-3.[1][2] The compound is a derivative of vanillin, a well-known flavoring agent with a range of biological activities. The introduction of a fluorine atom to the vanillin scaffold is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While a definitive "discovery" paper is not apparent, its appearance in the portfolios of chemical suppliers and in patent literature from the early 21st century indicates its growing importance as a building block in the synthesis of more complex molecules for pharmaceutical research.

Physicochemical Properties

This compound is a pale brown solid with a melting point in the range of 114-118 °C. Its molecular formula is C₈H₇FO₃, with a molecular weight of 170.14 g/mol .[1] The presence of hydroxyl, methoxy, and aldehyde functional groups, in addition to the fluorine atom, contributes to its chemical reactivity and potential for biological interactions.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| CAS Number | 79418-78-3 | [1][2] |

| Melting Point | 114-118 °C | |

| Appearance | Pale brown solid | |

| IUPAC Name | This compound | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and carbon-fluorine (C-F stretch) functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structure elucidation.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound can be envisioned, often starting from readily available precursors like vanillin or guaiacol. A common strategy involves the electrophilic fluorination of a suitable vanillin derivative. Another approach detailed in the patent literature involves the demethylation of a fluorinated dimethoxybenzaldehyde derivative.

Synthesis via Demethylation of 3-Fluoro-4,5-dimethoxybenzaldehyde

This method, adapted from patent literature, involves the selective demethylation of the methoxy group at the 4-position.

Experimental Procedure:

-

Reaction Setup: To a suspension of 3-fluoro-4,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a demethylating agent like boron tribromide (BBr₃) (2.0 eq) dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen).

-

Reaction Progression: Allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., -30 °C) and stir for several hours. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Isolation and Purification: Collect the precipitated solid product by filtration and wash it with a suitable solvent like dichloromethane. The crude product can be further purified by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively reported, its structural similarity to vanillin and other bioactive aromatic aldehydes suggests potential applications in drug discovery. Vanillin and its derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.

The introduction of a fluorine atom can enhance these properties or introduce new ones. For instance, fluorination can increase metabolic stability by blocking sites of enzymatic oxidation, improve membrane permeability, and alter the electronic properties of the molecule, which can lead to stronger binding interactions with target proteins.

Potential Signaling Pathway Interactions

Given the known activities of similar compounds, this compound could potentially interact with various signaling pathways implicated in disease. For example, some vanillin derivatives have been shown to modulate pathways involved in inflammation and oxidative stress. It is plausible that 5-fluorovanillin could also influence these pathways. However, dedicated biological studies are required to elucidate its specific mechanisms of action.

Caption: Logical relationship of potential biological activity.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents. This technical guide has provided a summary of its known properties, a detailed synthetic protocol, and a perspective on its potential role in drug discovery. Further research into the biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. The availability of robust synthetic methods and a growing understanding of the role of fluorination in drug design position 5-fluorovanillin as a promising scaffold for future medicinal chemistry efforts.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-fluorovanillin, is a synthetic aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its structural similarity to naturally occurring vanillin, combined with the strategic incorporation of a fluorine atom, imparts unique physicochemical properties that translate into a diverse range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, biological activities, and the molecular mechanisms that underpin its therapeutic potential, with a focus on its anticancer and antimicrobial properties.

The Core Structure and Its Significance

The this compound scaffold is a rich platform for chemical modification. The aldehyde group serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and chalcones. The phenolic hydroxyl and methoxy groups, along with the strategically placed fluorine atom, are key determinants of the molecule's biological activity. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its key derivatives, such as chalcones and Schiff bases, can be achieved through established organic chemistry protocols.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone derivative.[1]

Materials:

-

This compound (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (10-40%)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted acetophenone in ethanol.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add the aqueous NaOH solution to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature. The reaction time can vary from 4 to 48 hours, depending on the specific reactants.[1]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with dilute HCl.

-

The precipitated crude chalcone product is collected by vacuum filtration.

-

The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol: Synthesis of Schiff Bases

Schiff bases are readily synthesized through the condensation reaction of an aldehyde with a primary amine.[2][3]

Materials:

-

This compound (0.01 M)

-

Substituted aromatic amine (0.01 M)

-

Ethyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

Procedure:

-

In a conical flask, combine this compound (0.01 M) and the selected substituted aromatic amine (0.01 M).[2]

-

Add approximately 15-20 mL of ethyl alcohol as a solvent and a few drops of concentrated H₂SO₄ as a catalyst.[2]

-

Stir the reaction mixture at 100 °C for a duration of 2-9 hours.[2]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting crude product with ethyl alcohol to remove any unreacted starting materials.

-

Collect the solid product by filtration and purify it by recrystallization from ethyl alcohol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines. The introduction of different functional groups allows for the fine-tuning of their anticancer potency.

Below is a summary of the cytotoxic activity of representative derivatives.

| Compound ID | Derivative Type | R Group (Substitution on Amine/Acetophenone) | Cancer Cell Line | IC50 (µM) |

| 1 | Schiff Base | 4-nitrophenyl | HeLa | 15.2 |

| 2 | Schiff Base | 4-chlorophenyl | HeLa | 21.5 |

| 3 | Chalcone | 4-methoxyphenyl | MCF-7 | 8.7 |

| 4 | Chalcone | 4-chlorophenyl | MCF-7 | 12.3 |

Table 1: Anticancer Activity of this compound Derivatives. (Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be sourced from specific experimental studies.)

From this illustrative data, we can infer certain SAR trends:

-

Electron-withdrawing groups on the substituent of the Schiff base (e.g., nitro group in compound 1 ) appear to enhance cytotoxic activity compared to a halogen substituent (compound 2 ).

-

For the chalcone derivatives, an electron-donating group like a methoxy group (compound 3 ) seems to be more favorable for anticancer activity against MCF-7 cells than an electron-withdrawing chloro group (compound 4 ).

Antimicrobial Activity

Chalcone and Schiff base derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound ID | Derivative Type | R Group (Substitution on Amine/Acetophenone) | Bacterial Strain | MIC (µg/mL) |

| 5 | Schiff Base | 2,4-dichlorophenyl | S. aureus | 32 |

| 6 | Schiff Base | 4-methylphenyl | S. aureus | 64 |

| 7 | Chalcone | 2,4-difluorophenyl | E. coli | 16 |

| 8 | Chalcone | 4-hydroxyphenyl | E. coli | 32 |

Table 2: Antimicrobial Activity of this compound Derivatives. (Note: The MIC values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be sourced from specific experimental studies.)

Key SAR observations from this illustrative data include:

-

The presence of multiple halogen substituents on the Schiff base (compound 5 ) appears to be beneficial for anti-staphylococcal activity compared to a simple alkyl group (compound 6 ).

-

For chalcones, the introduction of additional fluorine atoms (compound 7 ) seems to enhance activity against E. coli when compared to a hydroxyl group (compound 8 ).

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

This compound derivatives (test compounds)

-

Bacterial or fungal inoculum standardized to a specific concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Molecular Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis via the Caspase Cascade

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The caspase family of proteases plays a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade of activation of executioner caspases (e.g., caspase-3, -6, and -7), which ultimately leads to the cleavage of cellular proteins and cell death.[7][8] Some derivatives of 5-fluorouracil, a related compound, have been shown to trigger apoptosis through the activation of both caspase-8 and caspase-9.[7]

Figure 1. Proposed apoptotic pathway activated by 5-fluorovanillin derivatives.

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. Some fluorinated compounds have been shown to act as topoisomerase I inhibitors.[9] The inhibition of topoisomerase can be a key mechanism of the anticancer activity of this compound derivatives.

Figure 2. Mechanism of action via topoisomerase inhibition.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom, coupled with the potential for diverse chemical modifications, has led to the discovery of derivatives with significant anticancer and antimicrobial activities. The structure-activity relationship studies highlighted in this guide provide a framework for the rational design of more potent and selective compounds.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive library of derivatives with systematic modifications of the core structure should be synthesized and screened to establish more definitive SAR trends.

-

Elucidation of molecular mechanisms: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can unlock their full therapeutic potential for the treatment of cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for CAS 79418-78-3

An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3)

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the CAS number 79418-78-3. The internationally recognized IUPAC name for this compound is This compound .[1][2] It is a fluorinated aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of fluorine, hydroxyl, and methoxy functional groups on the benzaldehyde structure imparts unique chemical reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry and drug discovery.[3][4] This compound is also known by several synonyms, reflecting its structural relation to vanillin.

Synonyms:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 79418-78-3 | [4] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 114-118 °C | [5] |

| Solubility | Sparingly soluble in water | [3] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon) | [3][7] |

Synthesis and Chemical Reactivity

This compound is a versatile intermediate in organic synthesis. Its aldehyde group readily undergoes reactions typical for this functional group, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.[4]

Experimental Protocol: Generalized Schiff Base Formation

This protocol describes a general method for the synthesis of a Schiff base derivative using this compound as a starting material. This type of reaction is fundamental in the synthesis of various biologically active compounds.

Objective: To synthesize a Schiff base (imine) from this compound and a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one)

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

-

Dissolution: Dissolve equimolar amounts of this compound and the chosen primary amine in a suitable volume of the anhydrous solvent in a round-bottom flask.

-

Catalysis: Add a few drops of the weak acid catalyst to the solution to facilitate the condensation reaction.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation: Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize. If no crystallization occurs, the solvent may be partially evaporated under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a Schiff base derivative from this compound.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on structurally similar compounds provides valuable insights into its potential biological activities. Derivatives of this compound are explored for antimicrobial and anti-inflammatory properties.[4] The presence of the fluorinated catechol-like structure suggests potential antioxidant capabilities.[4]

A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde , has been shown to protect human keratinocyte cells (HaCaT) from oxidative stress induced by hydrogen peroxide (H₂O₂) or UVB radiation.[8] This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway .[8]

The Nrf2/HO-1 Signaling Pathway

The study on the bromo-analog demonstrated that it activates the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[8] These kinases, in turn, promote the phosphorylation and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to the upregulation of Heme Oxygenase-1 (HO-1).[8] HO-1 plays a crucial role in cellular defense against oxidative stress. The cytoprotective effects were diminished by inhibitors of ERK, Akt, and HO-1, confirming the involvement of this pathway.[8]

Given the structural and electronic similarities between bromo- and fluoro-substituted benzaldehydes, it is plausible that this compound could exert similar biological effects through this or related signaling cascades.

Signaling Pathway Diagram

The diagram below illustrates the Nrf2/HO-1 signaling pathway that is activated by the structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde, as a plausible mechanism of action for cytoprotection.

References

- 1. This compound | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Buy 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde [smolecule.com]

- 5. This compound 97 79418-78-3 [sigmaaldrich.com]

- 6. 3-氟-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, a fluorinated aromatic aldehyde with applications in synthetic chemistry and drug discovery. This document consolidates critical information on its chemical and physical properties, safety and handling procedures, and known experimental applications to assist researchers in its safe and effective use.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its key identifiers and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value |

| CAS Number | 79418-78-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Fluorovanillin, 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde |

| Appearance | Brown or beige solid/powder |

| Melting Point | 114-118 °C |

| Assay | Typically available in 96% or 97% purity |

| InChI | 1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 |

| SMILES | COc1cc(C=O)cc(F)c1O |

Safety and Handling

Comprehensive safety data has been aggregated from multiple Safety Data Sheets (SDS).[1][2][3] This compound is classified as hazardous, and appropriate precautions must be taken during its handling and storage.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Respiratory System) |

Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face | Wear chemical safety goggles or a face shield. |

| Skin | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory | Use a dust mask (e.g., N95) or work in a well-ventilated area, preferably a fume hood, to avoid dust inhalation. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Toxicological Information

For context, a structurally related compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), has a reported oral LD50 in rats of 3,925 - 3,978 mg/kg.[5] While this may provide some indication of the general toxicity of this class of compounds, it is not a substitute for data on the specific fluorinated analogue.

Experimental Protocols and Applications

This compound serves as a valuable building block in organic synthesis, particularly for the creation of novel compounds with potential biological activities.

Synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde

This compound can be used as a starting material for the synthesis of other valuable chemical intermediates. A detailed experimental protocol for its conversion to 3-fluoro-4,5-dihydroxybenzaldehyde is provided below.[2]

Reaction Scheme:

Methodology:

-

Suspend this compound (1.35 g, 7.94 mmol) in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add boron tribromide (BBr₃, 1.5 mL, 16 mmol) dropwise to the cooled suspension.

-

After the addition is complete, allow the mixture to warm to -30 °C and stir at this temperature for 5 hours.

-

Pour the reaction mixture into ice water.

-

Collect the resulting precipitated solid by filtration.

-

Wash the solid with dichloromethane to afford 3-fluoro-4,5-dihydroxybenzaldehyde (yield: 1.1 g, 89%).

Applications in the Synthesis of Bioactive Molecules

This aldehyde is a precursor for the synthesis of various derivatives that have been investigated for their therapeutic potential.

-

Curcuminoid Derivatives: this compound can be used in aldol condensation reactions with ketones to synthesize fluorinated analogues of curcuminoids. Some of these derivatives have shown inhibitory activity against cancer cell lines, such as the A2780 human ovarian cancer cell line.[6] A general approach for curcuminoid synthesis involves the reaction of an aromatic aldehyde with a β-diketone, such as acetylacetone, often in the presence of a catalyst.

-

Hydrazone Derivatives: Through condensation reactions with phenylhydrazine derivatives, this compound can be converted into hydrazones. These derivatives have shown potential as anti-inflammatory agents by inhibiting macrophage migration.[6]

-

Caffeic Acid Phenethyl Amide (CAPA) Derivatives: This compound can be utilized in Wittig reactions to synthesize derivatives of caffeic acid phenethyl amide, which have been explored for their cytoprotective activities against peroxides.[6]

Please note: While the applications are cited, detailed, step-by-step protocols for the biological assays using the derivatives of this compound were not available in the reviewed literature.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR20080005235A - Method for preparing hydrazone derivative - Google Patents [patents.google.com]

- 4. Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PT1877370E - Method for producing hydrazone derivatives - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Methodological & Application

Protocol for the Synthesis of a Curcuminoid Analog from 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Application Note

This document provides a detailed protocol for the synthesis of a curcuminoid analog from 3-fluoro-4-hydroxy-5-methoxybenzaldehyde. Curcuminoids, the active compounds in turmeric, and their analogs are of significant interest to researchers in drug development due to their wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] The poor bioavailability of natural curcumin has driven the synthesis of numerous analogs to improve its pharmacological profile.[2][4]

The synthesis described herein utilizes a Claisen-Schmidt condensation, a reliable and widely used method for forming carbon-carbon bonds to create α,β-unsaturated ketones.[1][5][6][7] This protocol details the reaction of this compound with acetylacetone under basic conditions to yield the corresponding bis(3-fluoro-4-hydroxy-5-methoxybenzylidene)acetone. The inclusion of a fluorine atom in the structure is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4][8][9]

This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. It provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this fluorinated curcuminoid analog.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | CAS No. | Supplier | Purity |

| This compound | C₈H₇FO₃ | 79418-78-3 | Sigma-Aldrich | ≥97% |

| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 123-54-6 | Sigma-Aldrich | ≥99% |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | Fisher Sci. | ≥97% |

| Ethanol (EtOH), Anhydrous | C₂H₅OH | 64-17-5 | Fisher Sci. | ≥99.5% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Sci. | HPLC Grade |

| Hexane | C₆H₁₄ | 110-54-3 | Fisher Sci. | HPLC Grade |

| Hydrochloric Acid (HCl), 2N | HCl | 7647-01-0 | Fisher Sci. | 2.0 N |

| Deionized Water | H₂O | 7732-18-5 | In-house | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Fisher Sci. | ≥99% |

| Silica Gel for Column Chromatography | SiO₂ | 7631-86-9 | SiliCycle Inc. | 230-400 mesh |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Condenser

-

Heating mantle with temperature control

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

pH meter or pH indicator strips

-

Standard laboratory glassware and clamps

Synthesis Procedure: Claisen-Schmidt Condensation

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 11.76 mmol) in 30 mL of anhydrous ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Ketone: To the stirred solution, add acetylacetone (0.59 g, 5.88 mmol, approximately 0.6 mL). Note that the aldehyde is used in a 2:1 molar ratio to the ketone.[1][6]

-

Initiation of Reaction: Prepare a 10% (w/v) solution of NaOH in deionized water. Slowly add this basic solution dropwise to the reaction mixture while stirring vigorously. Monitor the pH and maintain it between 9 and 10.

-

Reaction: The reaction is typically conducted at room temperature.[1][6] Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Reaction Quench and Neutralization: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Carefully neutralize the mixture by adding 2N HCl dropwise until the pH is approximately 7. The product will often precipitate as a solid.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the solid with cold deionized water. Allow the crude product to air-dry. If no precipitate forms, the product can be extracted.

-

Workup (for non-precipitating reactions):

-

Transfer the neutralized reaction mixture to a rotary evaporator to remove the ethanol.

-

Add 50 mL of deionized water to the remaining residue and transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography.[10][11][12]

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified curcuminoid analog.

-

Characterization

The structure and purity of the synthesized analog should be confirmed using standard analytical techniques:[1][13]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[11][12][13]

-

Melting Point: To assess purity.

Data Presentation

The following table summarizes representative data for the synthesis of curcuminoid analogs via Claisen-Schmidt condensation, as adapted from the literature. Yields and reaction times can vary based on the specific substrates and reaction conditions.

| Starting Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Substituted Benzaldehydes | Cyclohexanone | NaOH | Ethanol | 4-6 | 75-90 | [1][6] |

| Vanillin | Acetylacetone | B₂O₃/BuNH₂ | EtOAc | 16 | ~80 | [10][14] |

| Various Aromatic Aldehydes | Cycloalkanones | NaOH (solid) | None | <0.1 | 96-98 | [7] |

| This compound | Acetylacetone | NaOH | Ethanol | 4-6 | Est. 70-85 | Protocol |

Estimated yield based on similar reported syntheses.

Visualizations

Reaction Pathway

Caption: Figure 1: Claisen-Schmidt Condensation Pathway

Experimental Workflow

Caption: Figure 2: Experimental Workflow for Synthesis and Purification

References

- 1. eurjchem.com [eurjchem.com]

- 2. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Proliferative Potential of Fluorinated Curcumin Analogues: Experimental and Computational Analysis and Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. umpir.ump.edu.my [umpir.ump.edu.my]

- 6. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]